molecular formula C7H9ClINO B2480277 4-Iodo-2-methoxyaniline hydrochloride CAS No. 1820735-43-0

4-Iodo-2-methoxyaniline hydrochloride

Cat. No.: B2480277
CAS No.: 1820735-43-0
M. Wt: 285.51
InChI Key: GFUCDRNCHBNQCD-UHFFFAOYSA-N
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Description

4-Iodo-2-methoxyaniline hydrochloride is an organic compound with the molecular formula C7H8INO·HCl. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by iodine and methoxy groups. This compound is often used in organic synthesis and various scientific research applications due to its unique chemical properties .

Mechanism of Action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-Iodo-2-methoxyaniline hydrochloride . Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its targets and how it is metabolized in the body.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Iodo-2-methoxyaniline hydrochloride can be synthesized through the iodination of 2-methoxyaniline. The reaction typically involves the use of iodine and a suitable oxidizing agent, such as sodium nitrite, in an acidic medium. The reaction conditions often include maintaining a low temperature to control the rate of reaction and prevent side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps, such as recrystallization, to ensure the high purity of the final product. The compound is usually stored in a cool, dry place to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

4-Iodo-2-methoxyaniline hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Iodo-2-methoxyaniline hydrochloride has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Iodo-2-methoxyaniline hydrochloride is unique due to the presence of both iodine and methoxy groups, which confer distinct chemical properties and reactivity. The combination of these substituents makes it a valuable compound in various synthetic and research applications .

Properties

IUPAC Name

4-iodo-2-methoxyaniline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8INO.ClH/c1-10-7-4-5(8)2-3-6(7)9;/h2-4H,9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFUCDRNCHBNQCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)I)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClINO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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